(E)-4-[4-(Trifluoromethyl)phenyl]-3-butenoic acid
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Overview
Description
4-(4-Trifluoromethylphenyl)but-3-enoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Trifluoromethylphenyl)but-3-enoic acid typically involves the reaction of 4-trifluoromethylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium ethoxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of 4-(4-Trifluoromethylphenyl)but-3-enoic acid may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(4-Trifluoromethylphenyl)but-3-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the butenoic acid moiety to a single bond, forming saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
The major products formed from these reactions include various carboxylic acids, ketones, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(4-Trifluoromethylphenyl)but-3-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its possible therapeutic effects.
Mechanism of Action
The mechanism of action of 4-(4-Trifluoromethylphenyl)but-3-enoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its reactivity and binding affinity to biological targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)phenylboronic acid
- 4-(Trifluoromethyl)phenol
- 4-(Trifluoromethyl)acetophenone
Uniqueness
4-(4-Trifluoromethylphenyl)but-3-enoic acid is unique due to the presence of both a trifluoromethyl group and a butenoic acid moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, compared to other similar compounds. The trifluoromethyl group significantly influences the compound’s electronic characteristics, making it a valuable intermediate in various chemical syntheses .
Properties
Molecular Formula |
C11H9F3O2 |
---|---|
Molecular Weight |
230.18 g/mol |
IUPAC Name |
(E)-4-[4-(trifluoromethyl)phenyl]but-3-enoic acid |
InChI |
InChI=1S/C11H9F3O2/c12-11(13,14)9-6-4-8(5-7-9)2-1-3-10(15)16/h1-2,4-7H,3H2,(H,15,16)/b2-1+ |
InChI Key |
YPLDSIIJHXKPNU-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/CC(=O)O)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1C=CCC(=O)O)C(F)(F)F |
Origin of Product |
United States |
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